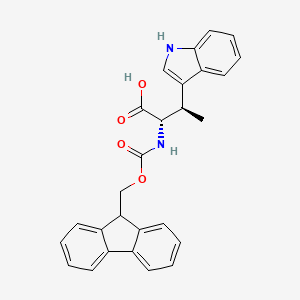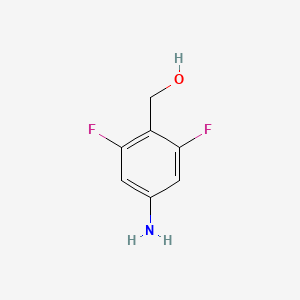![molecular formula C22H17N3 B14011285 n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine CAS No. 4523-36-8](/img/structure/B14011285.png)
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine is an aromatic amine with the chemical formula C16H12NH. This compound is notable for its binding affinity in mouse major urinary protein (MUP) and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine typically involves the reaction of 1-naphthylamine with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the diazonium ion, which then reacts with the naphthylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic applications due to its binding properties.
Industry: Utilized in the production of dyes, antioxidants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine involves its binding to specific molecular targets, such as proteins. In the case of mouse major urinary protein (MUP), it binds with high affinity, making numerous nonpolar contacts and forming hydrogen bonds. This binding affects the protein’s function and can be used to study protein-ligand interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine, N-phenyl-: Similar in structure but lacks the diazenyl group.
2-Naphthylamine: Another isomer with different binding properties and applications
Uniqueness
n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine is unique due to its high binding affinity to MUP and its versatile applications in various fields. Its ability to form multiple nonpolar contacts and hydrogen bonds distinguishes it from other similar compounds .
Propiedades
Número CAS |
4523-36-8 |
|---|---|
Fórmula molecular |
C22H17N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-phenyl-1-phenyldiazenylnaphthalen-2-amine |
InChI |
InChI=1S/C22H17N3/c1-3-10-18(11-4-1)23-21-16-15-17-9-7-8-14-20(17)22(21)25-24-19-12-5-2-6-13-19/h1-16,23H |
Clave InChI |
WMNBSVNEFXKQDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




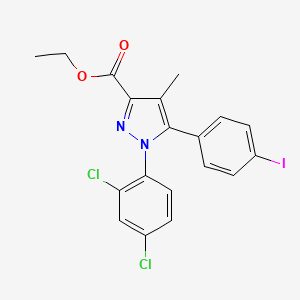
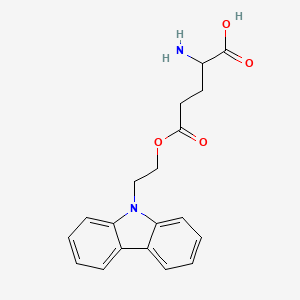
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
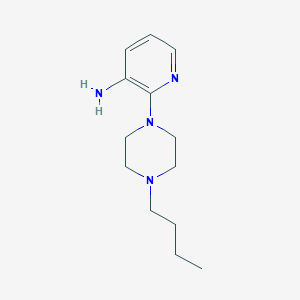
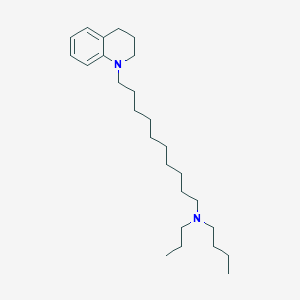
![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
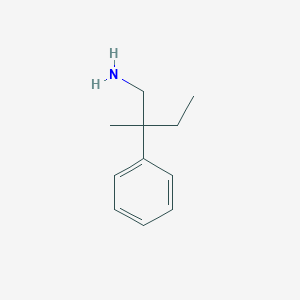
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
